![molecular formula C15H19N3O2 B2939053 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea CAS No. 2034314-70-8](/img/structure/B2939053.png)
3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea is an organic compound that features a unique structure combining a furan ring, a pyridine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent urea formation.
-
Preparation of Furan Intermediate:
- The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
- For example, furfural can be used as a starting material, which undergoes cyclization to form the furan ring.
-
Preparation of Pyridine Intermediate:
- The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
- In the Hantzsch synthesis, a β-keto ester, an aldehyde, and ammonia are condensed to form the pyridine ring.
-
Coupling of Intermediates:
-
Formation of Urea Moiety:
- The final step involves the reaction of the coupled intermediate with an isocyanate or a carbodiimide to form the urea moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions: 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:
-
Oxidation:
- The furan ring can be oxidized to form furanones or other oxidized derivatives.
- Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction:
- The pyridine ring can be reduced to form piperidine derivatives.
- Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
-
Substitution:
- The compound can undergo substitution reactions, particularly at the furan and pyridine rings.
- Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
- Oxidized furan derivatives.
- Reduced pyridine derivatives.
- Substituted furan and pyridine derivatives.
Scientific Research Applications
3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea has several scientific research applications:
-
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
-
Medicine:
- Explored as a potential therapeutic agent due to its unique structure.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Used in the development of new materials with specific properties, such as polymers and coatings.
- Investigated for its potential use in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
- Potential targets include kinases, proteases, and ion channels.
-
Pathways Involved:
- The compound may modulate signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway.
- It may also affect gene expression and cellular processes, such as apoptosis and cell proliferation.
Comparison with Similar Compounds
- 3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea can be compared with other compounds that have similar structural features, such as:
- 3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea
- 3-tert-butyl-1-{[5-(pyridin-3-yl)pyridin-3-yl]methyl}urea
Uniqueness:
- The presence of both furan and pyridine rings in the structure of this compound makes it unique compared to other similar compounds.
- This unique structure may confer specific reactivity and biological activity that are not observed in other compounds.
Properties
IUPAC Name |
1-tert-butyl-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)18-14(19)17-8-11-6-13(9-16-7-11)12-4-5-20-10-12/h4-7,9-10H,8H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWBUGIQYJBRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=CN=C1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
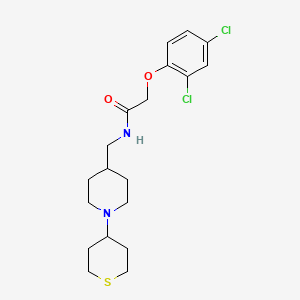

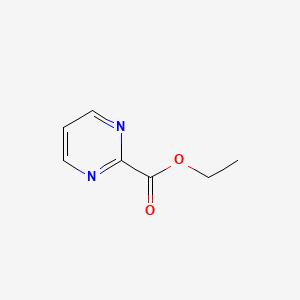
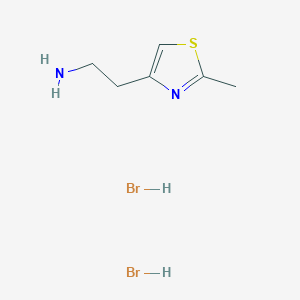
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2938980.png)
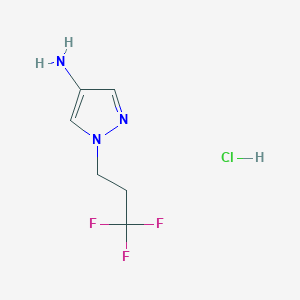
![1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2938982.png)
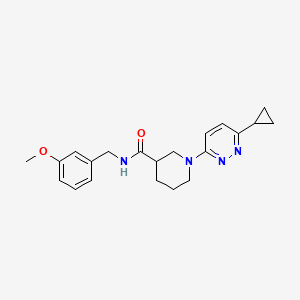
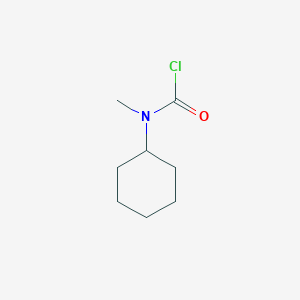
![(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide](/img/structure/B2938987.png)

![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/new.no-structure.jpg)
![2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2938992.png)
![1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2938993.png)
